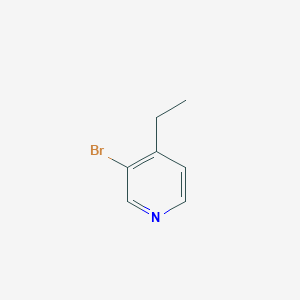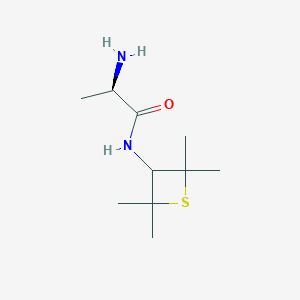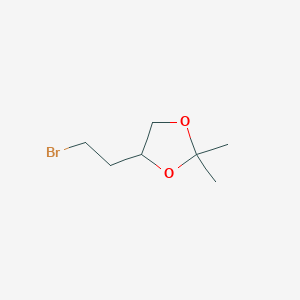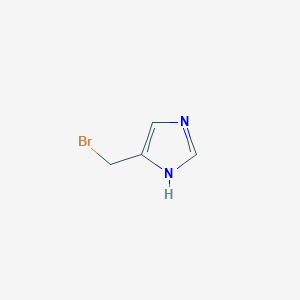
3-Bromo-4-ethylpyridine
説明
3-Bromo-4-ethylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in pharmaceuticals. The presence of the bromine atom and the ethyl group on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of bromopyridine derivatives, including those similar to 3-bromo-4-ethylpyridine, can be achieved through several methods. One approach involves the lithiation of 3,5-dibromopyridine followed by a reaction with electrophiles to introduce various alkyl groups, potentially including an ethyl group at the 4-position . Another method for synthesizing bromopyridine derivatives is through the direct bromination of pyridine compounds, which could be adapted to synthesize 3-bromo-4-ethylpyridine . Additionally, the chemodivergent synthesis of related compounds from α-bromoketones and 2-aminopyridines under different conditions has been reported, which could provide insights into the synthesis of 3-bromo-4-ethylpyridine .
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional methods. These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . The molecular structure of 3-bromo-4-ethylpyridine would likely be similar to these compounds, with the bromine and ethyl substituents influencing its electronic and steric properties.
Chemical Reactions Analysis
Bromopyridine derivatives are known to participate in various chemical reactions, including cross-coupling reactions, which are facilitated by the presence of the bromine atom. For instance, 4-bromopyridines have been used in fluoride-promoted, Pd-catalyzed cross-coupling reactions to form biaryl compounds . The reactivity of bromine atoms in brominated pyridines has also been explored, with transformations leading to products such as 3-acetylamino-5-ethoxypyridine . These studies suggest that 3-bromo-4-ethylpyridine could undergo similar reactions, serving as a precursor for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. The introduction of an ethyl group and a bromine atom would affect the compound's boiling point, solubility, and reactivity. The bromine atom, in particular, makes the compound amenable to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to produce a wide range of products. The exact properties of 3-bromo-4-ethylpyridine would need to be determined experimentally, but they can be inferred from related compounds .
科学的研究の応用
- Specific Scientific Field : Organic Chemistry, specifically in the synthesis of agrochemical and pharmaceutical ingredients .
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Pyridinium Salts Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application or Experimental Procedures : The synthesis of pyridinium salts involves organic chemistry techniques . The specific methods were not detailed in the source .
- Results or Outcomes : Pyridinium salts have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Pharmacokinetics and Medicinal Chemistry
- Specific Scientific Field : Pharmacokinetics and Medicinal Chemistry .
- Summary of the Application : 3-Bromo-4-ethylpyridine has properties that make it a potential candidate for use in medicinal chemistry . It is a high GI absorption compound, BBB permeant, and a CYP1A2 inhibitor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has a Bioavailability Score of 0.55 and a Consensus Log Po/w of 2.3 . It is soluble and has a synthetic accessibility of 1.35 .
- Synthesis of Other Pyridine Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Bromo-4-ethylpyridine can be used as a starting material for the synthesis of other pyridine derivatives .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses would be various pyridine derivatives, which have a wide range of applications in different fields .
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMHNBXROHGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523432 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethylpyridine | |
CAS RN |
38749-76-7 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)





